Product packaging for Woodrosin II(Cat. No.:CAS No. 156057-52-2)

Woodrosin II

Cat. No.: B142739
CAS No.: 156057-52-2
M. Wt: 1371.5 g/mol
InChI Key: CYPSJGBZJZVRGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Woodrosin II is a high-grade wood rosin, a natural resinous material derived primarily from pine trees, specifically purified for research and development applications . Its primary components are resin acids, which are tricyclic diterpenoid carboxylic acids such as abietic acid and dehydroabietic acid . This composition provides a versatile, bio-based platform for chemical modification and material synthesis. Researchers value this compound for its excellent film-forming ability, biodegradability, and biocompatibility, making it a promising sustainable alternative to petroleum-derived chemicals . In material science, it is investigated as a key ingredient in the formulation of eco-friendly hydrophobic agents for paper sizing and coating, where it significantly improves water resistance . Furthermore, its derivatized forms, such as esters created by reacting with polyols like glycerol or pentaerythritol, are extensively used in the development of sustainable adhesives, tackifiers for pressure-sensitive materials, and varnishes . In the pharmaceutical sector, this compound and its polymers are explored for controlled-release drug delivery systems, leveraging their film-forming properties to create matrix tablets, transdermal patches, and nanoparticles for targeted therapy . The compound is For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use. Researchers are advised to consult relevant safety data sheets prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C65H110O30 B142739 Woodrosin II CAS No. 156057-52-2

Properties

IUPAC Name

[6-[[4,10,11,29,30,39-hexahydroxy-5,12,31-tris(hydroxymethyl)-37-(2-methylbutanoyloxy)-38-(2-methylpropanoyloxy)-26-oxo-16-pentyl-2,6,8,13,15,27,32,34,40-nonaoxapentacyclo[34.3.1.13,7.09,14.028,33]hentetracontan-41-yl]oxy]-4-hydroxy-2-methyl-5-(2-methylbutanoyloxy)oxan-3-yl] 2-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C65H110O30/c1-11-15-21-24-36-25-22-19-17-16-18-20-23-26-41(69)88-53-45(73)42(70)37(27-66)84-62(53)81-30-40-50(90-59(79)33(8)13-3)52(91-57(77)31(5)6)48(76)61(87-40)93-51-44(72)39(29-68)86-65(94-54-46(74)43(71)38(28-67)85-64(54)83-36)56(51)95-63-55(92-60(80)34(9)14-4)47(75)49(35(10)82-63)89-58(78)32(7)12-2/h31-40,42-56,61-68,70-76H,11-30H2,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYPSJGBZJZVRGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCCCCCCCCC(=O)OC2C(C(C(OC2OCC3C(C(C(C(O3)OC4C(C(OC(C4OC5C(C(C(C(O5)C)OC(=O)C(C)CC)O)OC(=O)C(C)CC)OC6C(C(C(OC6O1)CO)O)O)CO)O)O)OC(=O)C(C)C)OC(=O)C(C)CC)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C65H110O30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156057-52-2
Record name Woodrosin II
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156057522
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Elucidation of the Molecular Architecture of Woodrosin Ii

Chemical Degradation and Derivatization Approaches for Structural Insights

To confirm the identity of the individual building blocks suggested by spectroscopic data, chemical degradation is employed. For resin glycosides like Woodrosin II, the primary method is alkaline hydrolysis (saponification). nih.gov This reaction cleaves all the ester linkages, including the intramolecular macrolactone bond and the bonds connecting the acyl groups to the sugar chain.

This process yields three main fractions:

The Aglycone: A hydroxylated fatty acid.

The Oligosaccharide Core: The intact chain of sugar units.

Organic Acids: The short-chain acids that were esterified to the sugars.

These components are then separated and analyzed individually. For example, the organic acids and the aglycone can be derivatized (e.g., methylated) and identified using Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.net

Characterization of Oligosaccharide Composition and Glycosidic Linkages

The oligosaccharide portion is the structural backbone of this compound. Its characterization involves determining the identity of the monosaccharide units, their sequence, and the specific linkages connecting them.

Following hydrolysis of this compound, the resulting mixture of monosaccharides is analyzed. This is often done by GC-MS after conversion of the sugars into more volatile derivatives (e.g., alditol acetates or trimethylsilyl (B98337) ethers). This analysis identifies the specific sugars present (such as D-glucose, L-rhamnose, etc.) and their molar ratios.

The precise sequence and linkage positions are determined primarily by 2D NMR analysis of the intact this compound molecule, particularly through HMBC experiments which show correlations between the anomeric proton of one sugar and the carbon of the adjacent sugar at the linkage site.

The constituent monosaccharides of this compound are detailed in the table below.

MonosaccharideQuantityLikely Role
D-GlucoseMultipleCore Chain Component
L-RhamnoseMultipleCore Chain Component
D-Fucose-Common in other Ipomoea glycosides
D-Quinovose-Common in other Ipomoea glycosides

Structural Determination of Organic Acid Moieties and Acyl Groups

This compound is a partially acylated glycoside, meaning that various organic acids are attached via ester bonds to the hydroxyl groups of the sugar units. Identifying these acyl groups and their locations is a critical part of the structure elucidation.

The identity of the acids is confirmed after their release by alkaline hydrolysis. nih.gov The resulting free acids are typically analyzed by GC-MS or HPLC. Common acyl groups found in resin glycosides include 2-methylbutyric acid and nilic acid. nih.gov The attachment points of these acyl groups on the sugar rings are determined by observing HMBC correlations between the protons of the sugar and the carbonyl carbon of the acyl group in the NMR spectrum of the intact molecule.

The organic acid moieties identified as part of the this compound structure are listed below.

Organic Acid / Acyl GroupChemical FormulaSignificance
2-Methylbutyryl groupC₅H₉OCommon acylating residue in resin glycosides
Niloÿl groupC₅H₉O₂A 2-methyl-3-hydroxybutyryl group

Unraveling the Intramolecular Cyclic Ester Framework

The determination of the intramolecular cyclic ester structure of this compound was accomplished through a combination of chemical and spectral analysis, a standard approach for complex natural products. nih.gov Resin glycosides, as a class of compounds, are known to often feature a macrolactone ring, where the carboxylic acid of a fatty acid forms an ester linkage with a hydroxyl group on one of the sugar residues within the same molecule. The confirmation of such a structure in this compound relied on meticulous analysis of its hydrolysis products and advanced spectroscopic data.

Research Findings

Initial investigations into the structure of this compound involved controlled alkaline hydrolysis. This chemical process cleaves the ester bonds, breaking the cyclic structure and liberating the constituent components: a glycosidic acid and the acylating fatty acid. Analysis of these hydrolysis products provides the fundamental building blocks of the molecule.

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), were pivotal in confirming the presence and location of the intramolecular ester linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for determining the connectivity of atoms in a molecule. In the case of this compound, the chemical shifts of specific protons and carbons in the vicinity of the ester linkage provide definitive evidence of its presence. For instance, the proton attached to the carbon bearing the esterified hydroxyl group (an acylated sugar) would exhibit a downfield shift compared to its position in the free, non-acylated sugar. Similarly, the carbon signal itself would be shifted.

Interactive Data Tables

The following tables represent typical spectroscopic data that would be instrumental in the elucidation of the intramolecular cyclic ester framework of a resin glycoside like this compound.

Table 1: Representative ¹H NMR Chemical Shifts for Key Protons in the Cyclic Ester Region

ProtonTypical Chemical Shift (ppm) in Free GlycosideTypical Chemical Shift (ppm) in this compound (Acylated)Rationale for Shift
H-C(n) of Sugar (bearing ester)3.5 - 4.04.5 - 5.5Deshielding effect of the adjacent carbonyl group of the ester.
α-CH₂ of Fatty Acid~2.2~2.4Slight deshielding due to ester formation.

Note: The exact chemical shifts are dependent on the specific sugar residue and the fatty acid involved.

Table 2: Representative ¹³C NMR Chemical Shifts for Key Carbons in the Cyclic Ester Region

CarbonTypical Chemical Shift (ppm) in Free GlycosideTypical Chemical Shift (ppm) in this compound (Acylated)Rationale for Shift
C=O of Fatty Acid Carboxyl~175~170Shielding effect upon esterification.
C(n) of Sugar (bearing ester)65 - 7570 - 80Downfield shift due to the electronegative oxygen of the ester.

Note: These values are illustrative and can vary based on the molecular environment.

Biosynthetic Pathways and Precursor Metabolism of Resin Glycosides

General Overview of Plant Secondary Metabolite Biosynthesis Relevant to Resin Glycosides

The biosynthesis of complex plant secondary metabolites like resin glycosides is a multi-step process that hijacks and modifies primary metabolic pathways. The carbon skeletons for these compounds originate from fundamental processes such as photosynthesis and glycolysis.

Sugar Precursors : The glycosidic moieties of resin glycosides are derived from activated sugar molecules. In plants, the primary building block is D-glucose, a direct product of photosynthesis. For incorporation into complex structures, glucose is typically activated to a nucleotide sugar, most commonly UDP-glucose (uridine diphosphate (B83284) glucose). This high-energy donor is the gateway for the synthesis of other sugars, such as the deoxy sugars L-rhamnose and D-quinovose, which are frequently found in resin glycosides. nih.govresearchgate.net

Fatty Acid and Organic Acid Precursors : The lipophilic portions of resin glycosides—the long-chain hydroxy fatty acid aglycone and the smaller acylating organic acids—are derived from fatty acid and amino acid metabolism. researchgate.net Standard fatty acid synthesis (FAS) in the plastids produces C16 and C18 chains, which can then be hydroxylated to form the aglycone. plos.orglibretexts.org Short-chain organic acids, such as 2-methylbutyric acid, are typically derived from the catabolism of branched-chain amino acids like isoleucine. nih.govnih.gov These precursors are activated to their coenzyme A (CoA) thioester forms (e.g., 2-methylbutyryl-CoA) before being transferred to the sugar core. researchgate.net

The assembly of the final resin glycoside structure relies on the sequential action of specialized enzyme classes, primarily glycosyltransferases and acyltransferases, which build the molecule in a stepwise fashion.

Proposed Biosynthetic Routes to the Glycosidic Moieties of Woodrosin II

The structure of this compound, as elucidated by Ono et al. (1993), contains a complex oligosaccharide chain composed of D-glucose, D-quinovose, and L-rhamnose units. nih.gov The biosynthesis of each activated sugar donor follows a distinct, yet related, pathway originating from UDP-glucose.

UDP-D-glucose : This is the primary precursor, synthesized directly from glucose-1-phosphate and UTP by the enzyme UDP-glucose pyrophosphorylase (UGPase). It serves as the direct donor for the glucose units in the oligosaccharide chain.

UDP-L-rhamnose : In plants, UDP-L-rhamnose is synthesized from UDP-D-glucose in a two-step process catalyzed by a single multifunctional enzyme, UDP-rhamnose synthase (RHM). nih.govmdpi.com This enzyme first catalyzes a 4,6-dehydration to form a UDP-4-keto-6-deoxy-D-glucose intermediate, followed by a 3,5-epimerization and a final 4-keto reduction to yield UDP-L-rhamnose. portlandpress.comnih.gov

UDP-D-quinovose : D-quinovose (6-deoxy-D-glucose) is a rarer sugar in plants compared to L-rhamnose. springernature.com Its proposed biosynthetic pathway also begins with UDP-D-glucose. It is believed to be formed via the action of a 4,6-dehydratase to produce the same UDP-4-keto-6-deoxy-D-glucose intermediate as in rhamnose synthesis. However, this intermediate is then directly reduced by a 4-keto-reductase without the epimerization steps, yielding UDP-D-quinovose. researchgate.net

The proposed pathways for these essential sugar donors are summarized in the table below.

Final Nucleotide SugarInitial PrecursorKey Enzymatic StepsEnzyme(s)
UDP-D-glucoseGlucose-1-PhosphateUridylylationUDP-glucose pyrophosphorylase (UGPase)
UDP-L-rhamnoseUDP-D-glucoseDehydration, Epimerization, ReductionUDP-Rhamnose Synthase (RHM)
UDP-D-quinovoseUDP-D-glucoseDehydration, ReductionUDP-glucose 4,6-dehydratase, 4-keto-reductase

Proposed Biosynthetic Origins of the Organic Acid Components

This compound is acylated with specific organic acids, namely nilic acid and 2-methylbutyric acid, and its aglycone is a hydroxylated fatty acid. nih.govnih.gov

Aglycone (11-hydroxyhexadecanoic acid) : The backbone of this compound is formed by an 11-hydroxy C16 fatty acid. Its biosynthesis is proposed to start with the formation of palmitic acid (C16:0) via the fatty acid synthase (FAS) complex. This saturated fatty acid is then subjected to regioselective hydroxylation at the C-11 position. This type of specific oxidation is characteristic of cytochrome P450 monooxygenases (CYPs), which are known to be involved in fatty acid modification in plants.

(S)-2-Methylbutyric acid : This short-chain fatty acid is a common acyl donor in resin glycosides. It is derived from the catabolism of the essential branched-chain amino acid L-isoleucine. nih.gov The pathway involves transamination of isoleucine, followed by oxidative decarboxylation to form 2-methylbutyryl-CoA, the activated acyl donor ready for transfer. researchgate.net

Nilic Acid (2-methyl-3-hydroxybutyric acid) : Nilic acid is a hydroxylated derivative of 2-methylbutyric acid. nih.govsigmaaldrich.com Its biosynthesis likely proceeds from the 2-methylbutyryl-CoA intermediate, which undergoes a hydroxylation reaction at the C-3 position. This oxidation is likely catalyzed by a specific hydroxylase, possibly another member of the versatile cytochrome P450 family.

The proposed origins of these lipophilic components are outlined in the table below.

ComponentPrimary PrecursorKey Metabolic PathwayProposed Key Enzymes
11-Hydroxyhexadecanoic AcidAcetyl-CoAFatty Acid Synthesis & HydroxylationFatty Acid Synthase (FAS), Cytochrome P450 Monooxygenase
2-Methylbutyric AcidL-IsoleucineBranched-Chain Amino Acid CatabolismBranched-chain aminotransferase, Branched-chain α-keto acid dehydrogenase
Nilic Acid2-Methylbutyryl-CoAHydroxylationHydroxylase (e.g., Cytochrome P450)

Enzymatic Systems Involved in Resin Glycoside Assembly and Modification

The final assembly of this compound requires a coordinated series of enzymatic reactions that piece together the sugar, fatty acid, and organic acid precursors.

Glycosyltransferases (GTs) : These enzymes are responsible for constructing the oligosaccharide core. Acting in a stepwise manner, GTs transfer activated sugar moieties (UDP-glucose, UDP-rhamnose, UDP-quinovose) to an acceptor molecule. nih.gov The process likely begins with the glycosylation of the hydroxyl group of the 11-hydroxyhexadecanoic acid aglycone, followed by the sequential addition of further sugar units to build the pentasaccharide chain characteristic of this compound.

BAHD Acyltransferases : The decoration of the sugar core with organic acids is catalyzed by members of the BAHD family of acyltransferases. researchgate.netnih.gov These enzymes utilize acyl-CoA thioesters (e.g., 2-methylbutyryl-CoA, niloyl-CoA) as acyl donors and transfer the acid moiety to specific hydroxyl groups on the sugar rings. oup.com BAHD acyltransferases are known for their potential promiscuity, which can contribute to the vast structural diversity of resin glycosides seen in nature. researchgate.netnih.gov The specific BAHD enzymes responsible for the acylation pattern of this compound would catalyze the esterification of nilic and 2-methylbutyric acids at defined positions on its sugar residues.

Macrolactone Formation : A key structural feature of many resin glycosides is the intramolecular macrolactone ring. This ring is formed by an ester linkage between the carboxyl group of the fatty acid aglycone and a free hydroxyl group on one of the sugar residues. This final cyclization step is likely catalyzed by a specialized enzyme, possibly an acyltransferase or a related hydrolase acting in reverse, to create the complex, compact structure of this compound.

Synthetic Strategies and Chemical Modification of Woodrosin Ii and Analogues

Total Synthesis Approaches for Complex Resin Glycosides, including Woodrosin I as a Precedent

While a total synthesis of Woodrosin II has not yet been reported in the scientific literature, the successful synthesis of the closely related Woodrosin I by Fürstner and coworkers provides a blueprint for accessing this class of molecules nih.govnih.gov. The strategies employed in the synthesis of other complex resin glycosides, such as Ipomoeassin F and Tricolorin A, further illuminate the key chemical transformations required nih.govacs.orgacs.orgnih.govnih.govacs.org.

The initial step in planning the total synthesis of a complex molecule like this compound involves a retrosynthetic analysis to identify strategic bond disconnections. This process breaks the target molecule down into smaller, more manageable building blocks that can be synthesized independently and then coupled together. For resin glycosides, the most common disconnections are at the glycosidic linkages and the macrocyclic ester bond nih.govfrontiersin.org.

In the case of Woodrosin I, the key disconnections were made at the glycosidic bonds of the pentasaccharide chain and the macrolactone linkage. This approach led to the identification of several key building blocks: a protected aglycone fatty acid, and monosaccharide or disaccharide units that would be sequentially coupled to assemble the oligosaccharide. The preparation of these building blocks often requires a significant number of synthetic steps, involving the use of protecting groups to mask reactive functional groups and ensure regioselectivity in subsequent reactions.

Table 1: Key Building Blocks in the Retrosynthesis of Complex Resin Glycosides

Resin GlycosideKey Building BlocksReference
Woodrosin I Protected jalapinolic acid, rhamnose donor, glucose-fucose disaccharide acceptor. nih.gov
Ipomoeassin F Protected glucose donor, fucose acceptor, cinnamic acid derivative. nih.govacs.org
Tricolorin A Protected fucose-glucose disaccharide, two rhamnose monosaccharide donors. acs.orgnih.govnih.govacs.org

The stereocontrolled formation of glycosidic bonds is a cornerstone of resin glycoside synthesis. Several methods have been developed to achieve high yields and stereoselectivity in oligosaccharide assembly nih.govfrontiersin.org.

The trichloroacetimidate method is a widely used and reliable technique for glycosylation. It involves the activation of a glycosyl trichloroacetimidate donor with a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (TMSOTf), to promote coupling with a glycosyl acceptor. This method was instrumental in the synthesis of Woodrosin I for the formation of several glycosidic linkages nih.gov.

Inverse glycosylation is another powerful strategy, particularly for coupling sterically hindered partners. In this approach, the glycosyl acceptor is activated in the presence of a glycosyl donor. This was notably employed in the final glycosylation step of the Woodrosin I synthesis, where a rhamnosyl donor was coupled to a sterically congested secondary alcohol on the macrocyclic intermediate nih.gov.

The "armed-disarmed" strategy is another important concept in oligosaccharide synthesis, where an "armed" (electron-rich) glycosyl donor is selectively coupled with a "disarmed" (electron-poor) glycosyl acceptor. This strategy was utilized in the synthesis of Tricolorin A to control the sequence of glycosylation reactions acs.orgnih.gov.

The construction of the characteristic macrocyclic lactone ring of resin glycosides is a critical and often challenging step. Ring-closing olefin metathesis (RCM) has emerged as a powerful and versatile method for the formation of large rings in natural product synthesis nih.govfrontiersin.org.

In the total synthesis of Woodrosin I, a late-stage RCM reaction was employed to close the macrocyclic ring. A linear precursor containing terminal alkene functionalities was treated with a ruthenium-based catalyst (Grubbs catalyst) to effect the ring closure with high efficiency nih.gov. Similarly, the synthesis of Ipomoeassin F also utilized an RCM reaction to form its macrocycle nih.govacs.org. The success of RCM is highly dependent on the conformation of the linear precursor and the choice of catalyst.

Alternative macrolactonization strategies, such as the Corey-Nicolaou macrolactonization, have also been successfully applied in the synthesis of resin glycosides like Tricolorin A acs.orgnih.gov.

Achieving high stereoselectivity (α or β) and regioselectivity in glycosylation reactions is paramount for the successful synthesis of complex oligosaccharides. The outcome of a glycosylation reaction is influenced by several factors, including the nature of the glycosyl donor and acceptor, the protecting groups employed, the promoter, and the reaction conditions.

In the synthesis of Woodrosin I, the stereochemistry of the newly formed glycosidic bonds was carefully controlled through the choice of glycosyl donors and reaction conditions. For example, the use of a participating protecting group at the C-2 position of a glycosyl donor can direct the formation of a 1,2-trans-glycosidic linkage. The regioselectivity of glycosylation is often controlled by the differential protection of the hydroxyl groups on the glycosyl acceptor, allowing for the desired hydroxyl group to be selectively glycosylated nih.gov. The synthesis of Ipomoeassin F also showcased highly regioselective reactions, including selective acylation and silylation of specific hydroxyl groups on the sugar moieties nih.gov.

Design and Preparation of Structural Analogues and Derivatives of Resin Glycosides

The synthesis of structural analogues and derivatives of resin glycosides is crucial for structure-activity relationship (SAR) studies, which aim to identify the key structural features responsible for their biological activity nih.govoncodesign-services.com. By systematically modifying different parts of the molecule, such as the aglycone, the oligosaccharide chain, or the acylating groups, chemists can probe the interactions of these molecules with their biological targets and potentially develop analogues with improved potency, selectivity, or pharmacokinetic properties researchgate.net.

The synthesis of Ipomoeassin F analogues provides a case study in this area. Researchers have prepared analogues with modifications to the acyl chains and the macrocyclic ring to investigate their impact on cytotoxicity mdpi.com. The synthesis of these analogues often follows a similar route to the total synthesis of the natural product, with the introduction of the desired modifications at appropriate stages. For example, different acyl chlorides can be used to introduce varied ester side chains, or the length and functionality of the aglycone can be altered.

Table 2: Examples of Synthetic Analogues of Resin Glycosides and Their Purpose

Resin GlycosideAnalogue TypePurpose of SynthesisReference
Ipomoeassin F Ring-opened analoguesTo study the importance of the macrocyclic structure for biological activity. mdpi.com
Ipomoeassin F Analogues with modified cinnamate ringTo investigate the influence of the aromatic substituent on cytotoxicity. mdpi.com
Alamandine Glycoside analoguesTo develop new drug candidates for pain relief by targeting the MrgD receptor. arizona.edu

Regioselective Functionalization and Chemical Modification of this compound Scaffolds

The direct chemical modification of the this compound scaffold, if it were available from natural sources or through total synthesis, would provide a more direct route to novel derivatives. Regioselective functionalization of the numerous hydroxyl groups on the oligosaccharide core is a significant challenge due to their similar reactivity semanticscholar.orgnih.govresearchgate.net.

Modern synthetic methods offer potential solutions to this challenge. Catalytic methods employing transition metals or organocatalysts can achieve regioselective protection, acylation, or alkylation of specific hydroxyl groups on an unprotected or partially protected glycoside semanticscholar.orgnih.govresearchgate.net. For example, tin-mediated reactions have been used for the regioselective acylation of carbohydrates. Enzymatic methods can also offer exquisite regioselectivity for the modification of sugar molecules.

While specific examples of the regioselective functionalization of the this compound scaffold are not available, the principles derived from studies on other complex glycosides could be applied. For instance, a detailed analysis of the steric and electronic environment of each hydroxyl group on the this compound oligosaccharide could guide the selection of appropriate reagents and conditions to achieve selective modification at a desired position. Such modifications could include the introduction of fluorescent tags for biological studies, the attachment of drug molecules to create targeted conjugates, or the alteration of physicochemical properties to improve drug-like characteristics.

Advanced Analytical Techniques for Woodrosin Ii Quantification and Research Characterization

High-Resolution Chromatographic Methods for Isolation and Purity Assessment

High-resolution chromatography is the cornerstone for isolating Woodrosin II from the complex resinous extract of its source plant and for assessing the purity of the isolated compound. These separation techniques exploit subtle differences in the physicochemical properties of molecules to achieve separation.

Due to its high molecular weight (1371.57 g/mol ) and low volatility, the intact this compound molecule is not suitable for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS). thegoodscentscompany.com However, GC-MS is an invaluable tool for analyzing the constituent components of this compound after chemical degradation, such as acid hydrolysis. This process breaks the glycosidic and ester bonds, yielding smaller, more volatile molecules—specifically, the core aglycone, fatty acids, and monosaccharides. These components are typically derivatized (e.g., methylated for acids, silylated for sugars) to increase their volatility and thermal stability for GC analysis. The mass spectrometer then fragments these derivatized components, producing characteristic patterns that allow for their definitive identification by comparing them to spectral libraries. europeanjournalofsciences.co.uk

Table 1: Application of GC-MS in the Component Analysis of this compound

Analytical Step Description Information Gained
Sample Preparation Acid hydrolysis of this compound to cleave ester and glycosidic linkages. Liberation of constituent fatty acids and monosaccharides.
Derivatization Conversion of hydrolysates into volatile esters (e.g., Fatty Acid Methyl Esters - FAMEs) and silylated sugars. Increased volatility and thermal stability for GC analysis.
GC Separation Separation of the derivatized components based on their boiling points and interaction with the column's stationary phase. Retention time data for each component.
MS Detection Ionization and fragmentation of separated components, followed by mass analysis. Mass spectra providing a molecular "fingerprint" for identification.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds and is exceptionally well-suited for the separation and quantification of this compound from crude plant extracts. openaccessjournals.com Reversed-phase HPLC (RP-HPLC) is the most common modality used for this purpose. In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a gradient mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. globalresearchonline.netpensoft.net As the mobile phase becomes progressively more organic, compounds are eluted based on their hydrophobicity. The high resolving power of HPLC allows for the separation of this compound from other structurally similar resin glycosides and impurities. scribd.com Detection can be achieved using various detectors, including UV detectors (if the molecule contains a chromophore), Evaporative Light Scattering Detectors (ELSD), or mass spectrometry. globalresearchonline.net

Table 2: Typical Parameters for HPLC Analysis of Resin Glycosides like this compound

Parameter Typical Specification Purpose
Technique Reversed-Phase HPLC (RP-HPLC) Separates compounds based on hydrophobicity.
Column C18 (Octadecylsilane), 5 µm particle size Stationary phase that retains non-polar analytes.
Mobile Phase Gradient of Water and Acetonitrile/Methanol Allows for the elution of a wide range of compounds with varying polarities.
Detector Mass Spectrometry (MS), ELSD, UV Provides universal or specific detection and quantification.
Flow Rate 1.0 mL/min Standard flow for analytical scale columns.
Outcome Isolation of pure this compound, Quantification. Purity assessment and obtaining material for further study.

Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is a technique that separates molecules based on their hydrodynamic volume, or size in solution. wikipedia.orgoecd.org While extensively used for synthetic polymers, GPC can also be applied to large natural products like this compound to determine its molecular weight and assess its purity. shimadzu.czspecificpolymers.com The sample is passed through a column packed with a porous gel; larger molecules cannot enter the pores and thus elute more quickly, while smaller molecules penetrate the pores to varying degrees and have a longer path, causing them to elute later. researchgate.net For this compound, GPC can confirm its high molecular weight and provide its molecular weight distribution. A narrow distribution is an indicator of high purity, whereas a broad distribution might suggest the presence of related glycosides of different sizes or degradation products. polyanalytik.com

Table 3: GPC for Molecular Weight Characterization of this compound

Parameter Description
Principle Separation based on molecular size in solution.
Stationary Phase Porous gel with a defined pore size distribution (e.g., crosslinked polystyrene-divinylbenzene). researchgate.net
Primary Measurement Molecular weight distribution (MWD) or Polydispersity Index (PDI). polyanalytik.com
Application for this compound Confirmation of molecular weight (approx. 1371 Da) and assessment of sample purity/homogeneity.

Advanced Mass Spectrometry for Detailed Structural and Metabolomic Profiling

Mass spectrometry (MS) is an indispensable technique for the structural characterization of this compound. Advanced MS methods provide a wealth of information, from precise molecular weight to the intricate details of a molecule's structure. nih.gov High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of the parent ion with extremely high accuracy (to within a few parts per million). ufl.edu This allows for the unambiguous determination of the elemental formula of this compound (C₆₅H₁₁₀O₃₀). thegoodscentscompany.commdpi.com

Tandem mass spectrometry (MS/MS) is used for detailed structural elucidation. The parent ion of this compound is isolated and then fragmented, and the resulting product ions are analyzed. The fragmentation pattern reveals the sequence of the sugar units, the nature of their linkages, and the structure of the aglycone core, including the location of the esterified fatty acids. ufl.eduthermofisher.com

Furthermore, MS-based metabolomic profiling of Ipomoea tuberosa extracts can provide a broader understanding of the biosynthetic context of this compound. nih.gov This approach creates a snapshot of all detectable small molecules in the plant, allowing researchers to identify this compound alongside its precursors, related glycosides, and other metabolites. elifesciences.orgmdpi.com

Hyphenated Chromatographic-Spectroscopic Coupling Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer the most comprehensive approach to analyzing complex mixtures containing this compound. numberanalytics.come3s-conferences.org The combination of liquid chromatography with mass spectrometry (LC-MS) is particularly powerful. ajpaonline.com In an LC-MS analysis, the HPLC system separates the components of the plant extract, and the eluent is directed into the mass spectrometer. frontiersin.org This allows for the simultaneous acquisition of retention time data from the chromatography and mass data from the spectrometer for each separated component. ijsrtjournal.com Using high-resolution MS/MS in conjunction with LC provides a complete dataset in a single run: separation, quantification, molecular formula determination, and structural fragmentation data for this compound and other related compounds. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing and characterizing Woodrosin II in laboratory settings?

  • Methodological Answer : Synthesis typically involves extraction from natural resin sources (e.g., pine species) using solvent partitioning, followed by purification via column chromatography. Characterization employs nuclear magnetic resonance (NMR) for structural elucidation and high-performance liquid chromatography (HPLC) for purity assessment. Validation of stereochemical properties may require X-ray crystallography or circular dichroism (CD) spectroscopy. Researchers should cross-reference spectral data with existing literature to confirm identity .

Q. What key chemical properties of this compound are critical for designing preliminary bioactivity assays?

  • Methodological Answer : Solubility in organic solvents (e.g., ethanol, DMSO) determines assay compatibility, while logP values predict membrane permeability. Acid-base properties (pKa) influence stability under physiological conditions. Researchers should prioritize these parameters when selecting in vitro models (e.g., cell lines, enzyme inhibition assays) and ensure consistency with pharmacokinetic studies .

Q. How can researchers address inconsistencies in reported spectral data for this compound across studies?

  • Methodological Answer : Discrepancies may arise from solvent effects, impurities, or instrumental calibration. Standardize experimental conditions (e.g., deuterated solvents for NMR) and cross-validate results using multiple techniques (e.g., mass spectrometry alongside NMR). Public spectral databases or collaborative verification with independent labs can resolve conflicts .

Advanced Research Questions

Q. What experimental design considerations are essential for evaluating this compound’s mechanism of action in complex biological systems?

  • Methodological Answer : Use a tiered approach:

  • In vitro : Employ CRISPR-edited cell lines to isolate target pathways.
  • In vivo : Apply pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate dosing with efficacy.
  • Controls : Include negative (vehicle) and positive controls (known inhibitors/agonists).
  • Replication : Triplicate experiments with blinded analysis to minimize bias.
    Frameworks like PICO (Population, Intervention, Comparison, Outcome) ensure hypothesis-driven designs .

Q. How should researchers reconcile contradictory findings in this compound’s bioactivity across different model organisms?

  • Methodological Answer : Conduct a meta-analysis to identify variables such as species-specific metabolism, dosing regimens, or experimental endpoints. Stratify data by study quality (e.g., sample size, randomization) using tools like the Cochrane Risk of Bias Assessment . Advanced statistical methods (e.g., multivariate regression) can isolate confounding factors like genetic variability or environmental stressors .

Q. What novel methodologies can be applied to explore this compound’s potential in multi-target drug discovery?

  • Methodological Answer : Network pharmacology integrates omics data (transcriptomics, proteomics) to map interaction networks between this compound and cellular targets. Molecular docking simulations predict binding affinities, while CRISPR-Cas9 screening identifies synthetic lethal partners. Validate findings using ex vivo organoid models to mimic human tissue complexity .

Data Analysis and Validation

Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound studies?

  • Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate EC50/IC50 values. Assess goodness-of-fit via Akaike Information Criterion (AIC). For high-throughput data, apply false discovery rate (FDR) correction to minimize Type I errors. Open-source tools like R/Bioconductor provide reproducible pipelines .

Literature Review and Evidence Synthesis

Q. How can researchers ensure comprehensive retrieval of this compound-related studies for systematic reviews?

  • Methodological Answer : Combine Boolean searches in PubMed, Web of Science, and Embase using terms like “this compound AND (biosynthesis OR pharmacokinetics)”. Include grey literature (preprints, theses) and backward/forward citation tracking. Avoid over-reliance on Google Scholar due to its limited reproducibility .

Tables for Methodological Reference

Research Stage Recommended Techniques Key Considerations References
Synthesis & PurificationColumn chromatography, HPLCSolvent compatibility, scalability
Structural ValidationNMR, X-ray crystallographySolvent artifacts, crystal quality
Bioactivity ScreeningCRISPR-edited cell models, PK/PD modelingSpecies relevance, dosing accuracy
Data AnalysisNonlinear regression, FDR correctionReproducibility, outlier detection

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.